Glicina lauril éster clorhidrato

Descripción general

Descripción

Glycine lauryl ester hydrochloride is a derivative of glycine, an amino acid, and is known for its surfactant properties. It is commonly used in various industrial and biomedical applications due to its ability to reduce surface tension and form micelles in aqueous solutions .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Glycine lauryl ester hydrochloride is classified as an amide and a surfactant. It appears as a white solid and is soluble in water. Its structure features a hydrophobic lauryl group attached to the amino acid glycine, enhancing its surfactant properties. The molecular weight of GLEH is approximately 279.85 g/mol.

Biological Applications

Cell Lysis and Membrane Solubilization

- GLEH is utilized as a mild detergent in cell lysis buffers, effectively disrupting cell membranes to extract proteins and other biomolecules. This application is crucial in proteomics and molecular biology studies.

Antimicrobial Properties

- Research indicates that GLEH possesses antimicrobial activity against various bacterial strains, making it a candidate for use in antimicrobial formulations.

Drug Delivery Systems

- GLEH enhances membrane permeability, suggesting potential applications in drug delivery systems where improved absorption of therapeutic agents is desired.

Surfactant Properties

GLEH's unique balance between hydrophilic and hydrophobic characteristics allows it to function efficiently as a surfactant in various formulations, including:

- Emulsifiers : Used in cosmetic and pharmaceutical products to stabilize emulsions.

- Cleaning Agents : Effective in formulations requiring mild yet effective cleaning properties.

Case Study 1: Cell Lysis Efficiency

A study investigated the efficiency of GLEH in lysing mammalian cells compared to traditional detergents. Results indicated that GLEH provided comparable lysis with reduced protein denaturation, making it suitable for sensitive applications such as enzyme assays.

Case Study 2: Antimicrobial Efficacy

Research evaluated the antimicrobial efficacy of GLEH against common pathogens. The findings demonstrated significant inhibition of bacterial growth, suggesting its potential use in formulating antimicrobial agents for healthcare products.

Mecanismo De Acción

Target of Action

Glycine lauryl ester hydrochloride, also known as Glycine lauryl ester HCl, is a derivative of glycine . Glycine is a non-essential amino acid that acts as an inhibitory neurotransmitter in the central nervous system . It primarily targets the NMDA receptor complex and glycine receptors .

Mode of Action

The compound interacts with its targets in the central nervous system (CNS) through two types of glycine binding sites: strychnine-sensitive and strychnine-insensitive . The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex

Biochemical Pathways

Glycine lauryl ester hydrochloride likely affects the same biochemical pathways as glycine. Glycine is involved in several metabolic functions, antioxidative reactions, and neurological functions . It is also an essential substrate in the synthesis of a multitude of biomolecules and substances . The reductive glycine pathway (rGlyP) has emerged as a promising pathway for the assimilation of formate and other sustainable C1-feedstocks .

Result of Action

The molecular and cellular effects of glycine lauryl ester hydrochloride’s action are likely similar to those of glycine. Supplemental glycine may have antispastic activity, and early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities .

Análisis Bioquímico

Biochemical Properties

Glycine lauryl ester hydrochloride, as a derivative of glycine, may participate in various biochemical reactions. Glycine is known to be involved in the synthesis of proteins, glutathione, heme, creatine, nucleic acids, and uric acid

Cellular Effects

Glycine, from which it is derived, plays an important role in metabolic regulation, anti-oxidative reactions, and neurological function . It is plausible that glycine lauryl ester hydrochloride may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

Glycine lauryl ester hydrochloride is likely to be involved in metabolic pathways related to glycine. Glycine is utilized in several metabolic pathways, including degradation to carbon dioxide and ammonium, producing serine via the reversible reaction catalyzed by serine hydroxymethyltransferase, methylation to generate N-methylglycine (sarcosine), and conjugation by acyl groups derived from acyl-CoA esters to generate acyl-glycine derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Glycine lauryl ester hydrochloride can be synthesized through the esterification of glycine with lauryl alcohol in the presence of an acid catalyst. The reaction typically involves heating glycine and lauryl alcohol with a strong acid such as hydrochloric acid to form the ester. The reaction conditions include maintaining a temperature of around 100°C and using an excess of lauryl alcohol to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of glycine lauryl ester hydrochloride often involves continuous flow reactors to ensure consistent product quality and yield. The process includes the esterification reaction followed by purification steps such as distillation and crystallization to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

Glycine lauryl ester hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to glycine and lauryl alcohol.

Oxidation: It can be oxidized to form corresponding carboxylic acids and alcohols.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

Hydrolysis: Glycine and lauryl alcohol.

Oxidation: Lauric acid and glycine.

Substitution: Various substituted esters depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

N-Lauroyl glycine lauryl ester: Similar in structure but with different surfactant properties.

N-Lauroyl serine lauryl ester: Another amino acid ester with comparable applications but different efficacy in certain uses.

Uniqueness

Glycine lauryl ester hydrochloride is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in forming stable micelles and enhancing solubility in aqueous solutions. This balance is not as optimal in some of its similar compounds, which may have different chain lengths or functional groups .

Actividad Biológica

Glycine lauryl ester hydrochloride, also known as dodecyl glycinate hydrochloride, is a surfactant derived from glycine with notable biological activities. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals and cosmetics, due to its surfactant properties and antimicrobial activity.

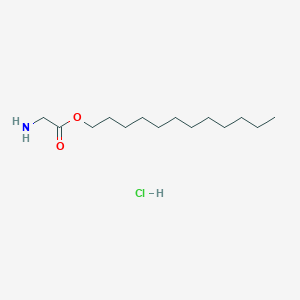

- Molecular Formula : C₁₄H₃₀ClNO₂

- Molecular Weight : 279.85 g/mol

- CAS Number : 16194-11-9

- Boiling Point : 347.7°C at 760 mmHg

The biological activity of glycine lauryl ester hydrochloride largely stems from its structure, which allows it to interact effectively with biological membranes. The compound functions through:

- Membrane Disruption : The hydrophobic alkyl chain interacts with lipid bilayers, leading to alterations in membrane architecture. This interaction promotes the transport of intracellular constituents across cell membranes, which is crucial for antimicrobial action .

- Electrostatic Interactions : As a cationic surfactant, it exhibits strong electrostatic interactions with negatively charged components of bacterial membranes, enhancing its effectiveness against various pathogens .

Antimicrobial Activity

Research has shown that glycine lauryl ester hydrochloride possesses significant antimicrobial properties. It has been evaluated against both Gram-positive and Gram-negative bacteria. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that the MIC values for glycine lauryl ester hydrochloride are comparable to those of other well-known antimicrobial agents, demonstrating its potential as an effective biocide .

- Effectiveness Against Pathogens : It exhibits potent activity against a range of microorganisms, including Staphylococcus aureus and Escherichia coli, with mechanisms involving membrane depolarization and disruption leading to cell death .

Case Studies

- Antimicrobial Efficacy Study :

- Cosmetic Applications :

Comparative Biological Activity Table

| Compound | MIC (µg/mL) | Activity Against | Notes |

|---|---|---|---|

| Glycine Lauryl Ester Hydrochloride | 32 | S. aureus | Effective against Gram-positive bacteria |

| Sodium Lauryl Sulfate | 64 | S. aureus | Commonly used surfactant |

| Benzalkonium Chloride | 16 | E. coli | Stronger biocide but more toxic |

Propiedades

IUPAC Name |

dodecyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15;/h2-13,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQABHIYZDIJESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614405 | |

| Record name | Dodecyl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16194-11-9 | |

| Record name | Dodecyl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.